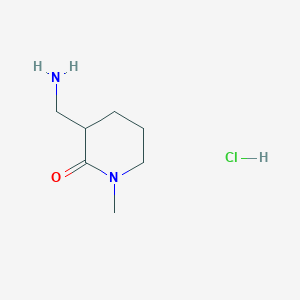

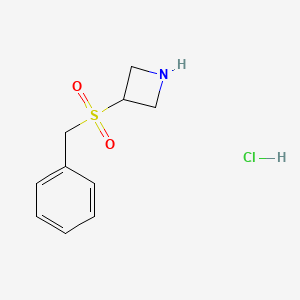

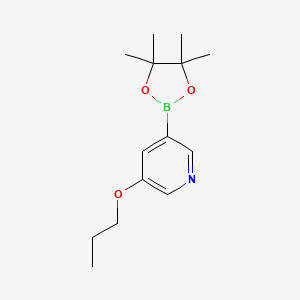

![molecular formula C14H17ClN2S2 B1379109 Clorhidrato de 2-(8-azabiciclo[3.2.1]octan-3-ilsulfanyl)-1,3-benzotiazol CAS No. 1955547-31-5](/img/structure/B1379109.png)

Clorhidrato de 2-(8-azabiciclo[3.2.1]octan-3-ilsulfanyl)-1,3-benzotiazol

Descripción general

Descripción

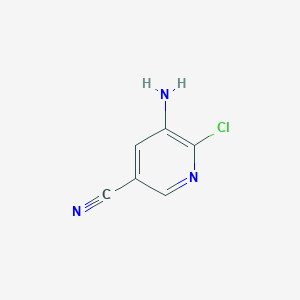

The compound “2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture . Novel derivatives of this compound were synthesized through isocyanide insertion reaction .Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic scaffold at its core . The IUPAC Standard InChI for a similar compound, 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-, is InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold and isocyanide insertion reaction .Aplicaciones Científicas De Investigación

Síntesis de Alcaloides Tropánicos

El andamiaje de 8-azabiciclo[3.2.1]octano es central para la familia de alcaloides tropánicos, conocidos por sus diversas actividades biológicas. La investigación dirigida a la preparación estereo selectiva de este andamiaje es significativa debido a su presencia en productos naturales con importancia farmacológica .

Descubrimiento de Fármacos

La estructura única de los 2-azabiciclo[3.2.1]octanos, que incluye el compuesto en cuestión, es de considerable interés en el descubrimiento de fármacos. Estos heterociclos que contienen nitrógeno son intermediarios sintéticos clave en la síntesis total y han demostrado un potencial como moléculas bioactivas .

Construcción Enantioselectiva

La construcción enantioselectiva del andamiaje de 8-azabiciclo[3.2.1]octano es un área crítica de investigación. La capacidad de crear esta estructura de manera estereo selectiva es valiosa para la síntesis de varios alcaloides y compuestos relacionados .

Potencial Farmacológico

La arquitectura bicíclica de los 2-azabiciclo[3.2.1]octanos está asociada con una amplia gama de potenciales farmacológicos. Esto incluye su aplicación en el desarrollo de compuestos con afinidad por los receptores neuronales de acetilcolina nicotínicos .

Valorización de Compuestos Derivados de Biomasa

La investigación sobre la valorización de compuestos derivados de biomasa a menudo implica la transformación de tales materiales en entidades químicas valiosas. El compuesto en cuestión podría desempeñar un papel en tales transformaciones, particularmente en procesos fotoquímicos .

Desarrollo de Metodologías Sintéticas

El desarrollo de nuevas metodologías sintéticas a menudo requiere el uso de andamiajes complejos como los 2-azabiciclo[3.2.1]octanos. Estas metodologías pueden incluir reacciones catalizadas por paladio y otras técnicas sintéticas avanzadas .

Actividad Nematicida

También hay investigaciones que exploran la actividad nematicida de compuestos relacionados con los derivados de 2-(8-azabiciclo[3.2.1]octan-3-il)-3. Tales estudios son importantes para aplicaciones agrícolas donde las plagas de nematodos son una preocupación .

Síntesis Total de Productos Naturales

Finalmente, la síntesis total de productos naturales complejos a menudo requiere andamiajes intrincados como el que proporciona 2-azabiciclo[3.2.1]octanos. El compuesto en cuestión puede servir como intermedio en estas síntesis, contribuyendo a la creación de moléculas estructuralmente complejas y biológicamente activas .

Direcciones Futuras

The development of novel environmentally friendly, efficient, and less toxic compounds has become one of the actual research topics in pesticide discovery and has a huge market prospect . The homology between the 5-HT receptors of nonmammalian and mammals suggests that some classical mammalian 5-HT receptor ligands show certain nematicidal activity .

Mecanismo De Acción

Target of Action

The primary target of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is the 5-HT3 receptor , a type of serotonin receptor . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Biochemical Pathways

It is widely distributed in both central and peripheral nervous system of vertebrates, and participate in various physiological activities like intestinal movements, mood, appetite, and sleeping .

Result of Action

The compound has been evaluated against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita, showing good lethal rate (75%) for certain derivatives . This suggests that the compound’s action results in the death of these nematodes, indicating potential use as a nematicide.

Análisis Bioquímico

Biochemical Properties

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype . These interactions are primarily characterized by high affinity binding, which can modulate the activity of these receptors and influence neurotransmission.

Cellular Effects

The effects of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the signaling pathways associated with neuronal nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and synaptic plasticity . Additionally, it can affect the expression of genes involved in neurotransmission and neuroprotection.

Molecular Mechanism

At the molecular level, 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride exerts its effects through specific binding interactions with neuronal nicotinic acetylcholine receptors. This binding can either inhibit or activate these receptors, depending on the context of the interaction . The compound’s unique structure allows it to fit into the receptor’s binding site, altering its conformation and, consequently, its activity. This can lead to changes in ion flow across the cell membrane and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained modulation of neuronal activity and potential neuroprotective effects.

Dosage Effects in Animal Models

The effects of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . These interactions can influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting its biochemical properties.

Transport and Distribution

Within cells and tissues, 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins.

Subcellular Localization

The subcellular localization of 2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target receptors and modulate their activity effectively.

Propiedades

IUPAC Name |

2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2S2.ClH/c1-2-4-13-12(3-1)16-14(18-13)17-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLUBUHTQQKXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)SC3=NC4=CC=CC=C4S3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.